

# Application of Strontium Formate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Strontium formate |           |
| Cat. No.:            | B1222629          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Strontium has garnered significant attention in the biomedical field, primarily for its dual-action effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3][4] [5] This unique characteristic makes strontium-containing compounds promising candidates for the treatment of osteoporosis and for enhancing bone regeneration.[1][2][3][4][5] While strontium ranelate has been clinically used, research is expanding to explore other strontium salts and strontium-doped biomaterials for localized and controlled drug delivery.[1][4][5]

Strontium formate, a salt of strontium and formic acid, presents an intriguing option for drug delivery systems. Although specific research on **strontium formate** in this application is nascent, its potential can be extrapolated from studies on other strontium salts and strontium-based nanoparticles. These systems are being investigated for their capacity to act as carriers for various therapeutic agents, offering controlled and targeted release.[6][7] This document provides an overview of the potential applications, along with generalized experimental protocols for the preparation and characterization of **strontium formate**-based drug delivery systems, based on existing research on similar strontium compounds.

# **Key Applications**

### Methodological & Application





The primary application of strontium-based drug delivery systems is in bone tissue engineering and the treatment of bone-related disorders such as osteoporosis. The localized delivery of strontium ions from a carrier system can create a microenvironment that promotes the proliferation and differentiation of osteoblasts while inhibiting the activity of osteoclasts.[1][4][5]

Beyond its intrinsic therapeutic effects, **strontium formate** can be formulated into nanoparticles or incorporated into biomaterials to carry other active pharmaceutical ingredients (APIs). Potential applications include:

- Controlled release of osteoporosis drugs: Encapsulating drugs like bisphosphonates or selective estrogen receptor modulators (SERMs) within a **strontium formate** carrier could provide a synergistic effect.
- Delivery of anti-inflammatory agents: For conditions like osteoarthritis, a strontium formatebased system could deliver non-steroidal anti-inflammatory drugs (NSAIDs) directly to the affected joint.
- Local antibiotic delivery: In the case of bone infections (osteomyelitis), incorporating
  antibiotics into a strontium-based carrier could ensure high local concentrations of the drug,
  minimizing systemic toxicity.
- Gene delivery: Strontium-based nanoparticles have been explored for the delivery of genetic materials like siRNA and pDNA for therapeutic purposes.[1]

### **Data Presentation**

While specific quantitative data for drug loading and release from **strontium formate** carriers is not readily available in the literature, the following table summarizes typical data that would be collected and presented for a strontium-based nanoparticle drug delivery system. This data is hypothetical and serves as a template for researchers.



| Parameter                    | Strontium Formate<br>Nanoparticles<br>(Hypothetical Data) | Strontium Carbonate Nanoparticles (Reference) | Strontium-doped<br>Hydroxyapatite<br>(Reference) |
|------------------------------|-----------------------------------------------------------|-----------------------------------------------|--------------------------------------------------|
| Drug                         | Doxorubicin                                               | Etoposide                                     | Tetracycline                                     |
| Particle Size (nm)           | 150 ± 20                                                  | ~200                                          | 200-300                                          |
| Drug Loading Content (%)     | 8.5                                                       | High (not quantified)                         | High (not quantified)                            |
| Encapsulation Efficiency (%) | 92                                                        | High (not quantified)                         | High (not quantified)                            |
| Zeta Potential (mV)          | -15.2                                                     | Not reported                                  | Not reported                                     |
| Release at pH 7.4 (48h, %)   | 25                                                        | Slow release                                  | Sustained release over 3 weeks                   |
| Release at pH 5.5 (48h, %)   | 75                                                        | Significantly increased release               | Not applicable                                   |

# **Experimental Protocols**

The following are generalized protocols for the synthesis, drug loading, and characterization of **strontium formate**-based drug delivery systems. These are based on methodologies reported for other strontium nanoparticles and should be optimized for **strontium formate**.

# Protocol 1: Synthesis of Strontium Formate Nanoparticles

This protocol is adapted from methods used for the synthesis of other strontium-based nanoparticles.

#### Materials:

- Strontium chloride (SrCl<sub>2</sub>)
- Sodium formate (CHNaO<sub>2</sub>)



- Polyethylene glycol (PEG) (optional, for surface modification)
- Deionized water
- Ethanol

- Preparation of Precursor Solutions:
  - Prepare a 0.5 M solution of strontium chloride in deionized water.
  - Prepare a 1.0 M solution of sodium formate in deionized water.
- Nanoparticle Precipitation:
  - In a beaker, add 20 mL of the strontium chloride solution.
  - While stirring vigorously, add 10 mL of the sodium formate solution dropwise.
  - A white precipitate of strontium formate should form.
  - Continue stirring for 2 hours at room temperature to ensure complete reaction and particle formation.
- Surface Modification (Optional):
  - To improve stability and biocompatibility, PEG can be added.
  - Dissolve PEG in deionized water to a concentration of 1 mg/mL.
  - Add the PEG solution to the nanoparticle suspension and stir for an additional 4 hours.
- Purification:
  - Centrifuge the nanoparticle suspension at 10,000 rpm for 15 minutes.
  - Discard the supernatant and resuspend the pellet in deionized water.



- Repeat the washing step three times to remove unreacted precursors.
- Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer.

# Protocol 2: Drug Loading into Strontium Formate Nanoparticles

This protocol describes a common method for loading a model drug, such as doxorubicin, into the nanoparticles.

#### Materials:

- Synthesized strontium formate nanoparticles
- Doxorubicin hydrochloride
- Phosphate-buffered saline (PBS), pH 7.4

- Disperse the **strontium formate** nanoparticles in PBS at a concentration of 1 mg/mL.
- Prepare a 1 mg/mL solution of doxorubicin in PBS.
- Add the doxorubicin solution to the nanoparticle suspension at a 1:5 drug-to-nanoparticle weight ratio.
- Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto and into the nanoparticles.
- Centrifuge the suspension at 12,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.
- Carefully collect the supernatant to determine the amount of unloaded drug.
- Wash the drug-loaded nanoparticle pellet with PBS to remove any loosely bound drug and centrifuge again.



 Resuspend the final drug-loaded nanoparticles in a known volume of PBS for further analysis.

Calculation of Drug Loading and Encapsulation Efficiency:

- Drug Loading Content (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x
   100
- Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100

The amount of loaded drug is determined by subtracting the amount of drug in the supernatant and washing solutions (measured by UV-Vis spectrophotometry) from the initial amount of drug added.

### **Protocol 3: In Vitro Drug Release Study**

This protocol outlines how to assess the release of the loaded drug from the nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.

#### Materials:

- Drug-loaded strontium formate nanoparticles
- PBS at pH 7.4 and pH 5.5
- Dialysis membrane (e.g., MWCO 10 kDa)

- Suspend a known amount of drug-loaded nanoparticles in 1 mL of PBS (either pH 7.4 or 5.5).
- Transfer the suspension into a dialysis bag.
- Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.
- Keep the beaker in a shaking incubator at 37°C.



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh PBS to maintain sink conditions.
- Analyze the concentration of the released drug in the withdrawn samples using a UV-Vis spectrophotometer.
- Plot the cumulative percentage of drug released versus time.

# **Protocol 4: Biocompatibility Assessment (MTT Assay)**

This protocol describes a standard method for evaluating the cytotoxicity of the **strontium formate** nanoparticles on a cell line.

#### Materials:

- Strontium formate nanoparticles
- Human osteoblast-like cells (e.g., MG-63) or another relevant cell line
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)

- Seed the cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare different concentrations of the strontium formate nanoparticles in the cell culture medium.
- Remove the old medium from the wells and add 100  $\mu L$  of the nanoparticle suspensions at various concentrations. Include a control group with only fresh medium.



- Incubate the plate for 24, 48, or 72 hours.
- After the incubation period, remove the medium containing the nanoparticles and add 100  $\mu$ L of fresh medium and 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
- Remove the MTT solution and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.

# Visualizations Signaling Pathway of Strontium in Bone Metabolism





Click to download full resolution via product page

Caption: Signaling pathway of strontium in bone cells.

# Experimental Workflow for Strontium Formate Nanoparticle Drug Delivery System





Click to download full resolution via product page

Caption: Experimental workflow for developing a strontium formate drug delivery system.

# Logical Relationship of Strontium's Dual Action in Bone Remodeling





Click to download full resolution via product page

Caption: Dual action of strontium on bone remodeling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1622629A2 Controlled release composition containing a strontium salt Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Strontium; formate | CHO2Sr+ | CID 22342007 PubChem [pubchem.ncbi.nlm.nih.gov]



- 5. Advanced applications of strontium-containing biomaterials in bone tissue engineering -PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated Strontium Sulfite Nanoparticles with Spontaneously Formed Surface-Embedded Protein Corona Restrict Off-Target Distribution and Accelerate Breast Tumour-Selective Delivery of siRNA [mdpi.com]
- 7. Green synthesis of strontium nanoparticles self-assembled in the presence of carboxymethyl cellulose: an in vivo imaging study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Strontium Formate in Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222629#application-of-strontium-formate-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com